trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
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Overview
Description
Trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple phosphate groups and a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate typically involves multi-step organic synthesis. The process begins with the preparation of the purine base, followed by the introduction of the azidomethoxy group. Subsequent steps involve the phosphorylation of the molecule to introduce the phosphate groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization. The industrial production aims to achieve high yield and purity of the compound, which is essential for its applications in research and development.
Chemical Reactions Analysis
Types of Reactions
Trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the azidomethoxy group or the phosphate groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with nucleic acids and proteins, making it valuable in molecular biology research.
Industry: Used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism by which trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit or activate specific pathways, depending on its binding affinity and the nature of the target. The azidomethoxy group and phosphate groups play crucial roles in these interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A key energy carrier in cells, similar in structure due to the presence of phosphate groups and a purine base.
Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis, sharing structural similarities with the compound.
Azidothymidine (AZT): An antiviral drug with an azido group, similar in its functional group but different in overall structure.
Uniqueness
Trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate is unique due to its combination of azidomethoxy and multiple phosphate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized research applications.
Properties
Molecular Formula |
C11H14N8Na3O12P3 |
---|---|
Molecular Weight |
612.17 g/mol |
IUPAC Name |
trisodium;[[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H17N8O12P3.3Na/c12-10-9-11(15-3-14-10)19(4-16-9)8-1-6(27-5-17-18-13)7(29-8)2-28-33(23,24)31-34(25,26)30-32(20,21)22;;;/h3-4,6-8H,1-2,5H2,(H,23,24)(H,25,26)(H2,12,14,15)(H2,20,21,22);;;/q;3*+1/p-3/t6?,7-,8-;;;/m1.../s1 |
InChI Key |
HZCVLINHBPATFI-RQLFSYLCSA-K |
Isomeric SMILES |
C1[C@@H](O[C@@H](C1OCN=[N+]=[N-])COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=NC3=C(N=CN=C32)N.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])OCN=[N+]=[N-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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